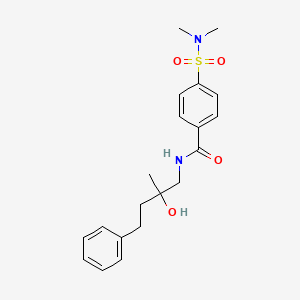
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure includes a dimethylsulfamoyl group and a hydroxymethylphenylbutyl moiety, which contribute to its unique biological properties. The molecular formula is C13H20N2O4S, with a molecular weight of approximately 300.38 g/mol.
| Property | Value |
|---|---|
| CAS Number | 919997-48-1 |
| Molecular Formula | C13H20N2O4S |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | N-hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide |
Antioxidant Properties
Research indicates that compounds with sulfamoyl groups exhibit antioxidant properties, which can be beneficial in treating age-related diseases. For instance, studies have shown that similar compounds can scavenge free radicals, thus protecting cellular components from oxidative damage .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. The sulfamoyl group is known to interact with the active sites of enzymes, leading to modulation of their activity. This mechanism may be particularly relevant in cancer research, where enzyme inhibition can slow tumor growth .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies .
Case Studies
- Antioxidant Efficacy in Cell Cultures
-
Inhibition of Tumor Growth
- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by interfering with key metabolic pathways. The results indicate its promise as a candidate for further development in cancer therapeutics .
-
Antimicrobial Testing
- A series of tests against common pathogens revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This finding supports further investigation into its use as an antimicrobial agent .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Enzyme Interaction: The sulfamoyl group may interact directly with enzyme active sites, leading to inhibition or modulation of enzymatic functions.
- Lipophilicity: The phenylbutyl chain increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(24,14-13-16-7-5-4-6-8-16)15-21-19(23)17-9-11-18(12-10-17)27(25,26)22(2)3/h4-12,24H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUBFYUIYYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














